tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyphenoxy group, and an ethylcarbamate moiety. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-hydroxyphenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-(2-hydroxyphenoxy)ethylamine→tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-(2-hydroxyphenoxy)ethylamine and carbon dioxide.
Oxidation: Quinones or other oxidized phenolic compounds.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals, where it serves as a precursor or intermediate.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate moiety can be selectively removed under mild acidic conditions, revealing the free amine group for further chemical transformations. This selective deprotection is crucial in multi-step organic syntheses, allowing for the sequential modification of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
Uniqueness
tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate is unique due to the presence of the hydroxyphenoxy group, which imparts distinct chemical properties and reactivity. This functional group allows for additional modifications and applications in various fields, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyphenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-7-5-4-6-10(11)15/h4-7,15H,8-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMSWHIDASMCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.